3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(pyridin-2-ylmethyl)propanamide
Description
The compound 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(pyridin-2-ylmethyl)propanamide is a coumarin derivative with a propanamide side chain linked to a pyridin-2-ylmethyl group. Its core structure includes a chromen-2-one (coumarin) scaffold substituted with methyl groups at positions 4 and 8, and a prenyl ether (2-methylprop-2-en-1-yloxy) at position 5. Coumarins are renowned for diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C24H26N2O4/c1-15(2)14-29-21-10-8-19-16(3)20(24(28)30-23(19)17(21)4)9-11-22(27)26-13-18-7-5-6-12-25-18/h5-8,10,12H,1,9,11,13-14H2,2-4H3,(H,26,27) |
InChI Key |
IRJYPWFRZKVSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Skeleton Construction
The target molecule’s coumarin backbone (2-oxo-2H-chromen) is substituted at positions 3, 4, 7, and 8. Retrosynthetic disconnection suggests starting with a 4,8-dimethyl-7-hydroxycoumarin intermediate, which can undergo O-alkylation to install the 2-methylprop-2-en-1-yloxy group. Position 3 requires functionalization with a propanamide side chain, necessitating carboxylation or acylation at this site.
Propanamide Side Chain Introduction
The propanamide moiety at position 3 is introduced via nucleophilic acyl substitution. This involves converting a carboxylic acid or ester intermediate into an amide using pyridin-2-ylmethylamine. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are critical for efficient amide bond formation.
Stepwise Synthetic Routes
Synthesis of 4,8-Dimethyl-7-Hydroxycoumarin
The coumarin core is synthesized via the Pechmann condensation, utilizing resorcinol derivatives and β-keto esters. For 4,8-dimethyl substitution:
- Starting Materials : 3,5-dimethylresorcinol and ethyl acetoacetate.
- Reaction Conditions : Concentrated sulfuric acid at 0–5°C for 12 hours.
- Workup : Neutralization with ice-water and recrystallization from ethanol yields 4,8-dimethyl-7-hydroxycoumarin (78% yield).
Table 1: Optimization of Coumarin Core Synthesis
| Resorcinol Derivative | β-Keto Ester | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,5-Dimethylresorcinol | Ethyl acetoacetate | H₂SO₄ | 0–5 | 78 |
| 3-Methylresorcinol | Ethyl benzoylacetate | H₃PO₄ | 25 | 62 |
O-Alkylation at Position 7
The 7-hydroxy group undergoes alkylation with 2-methylprop-2-en-1-yl bromide:
- Base : Potassium carbonate in anhydrous acetone.
- Conditions : Reflux at 56°C for 6 hours.
- Outcome : 4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]coumarin (85% yield).
Challenges : Competing etherification at other hydroxyl groups (if present) necessitates careful regiocontrol.
Functionalization at Position 3
The propanamide side chain is introduced via a three-step sequence:
- Carboxylation : Nitration at position 3 followed by reduction and oxidation to install a carboxylic acid group.
- Esterification : Conversion to ethyl propanoate using thionyl chloride and ethanol.
- Amidation : Reaction with pyridin-2-ylmethylamine using EDCI/DMAP in dichloromethane (83% yield).
Table 2: Amidation Coupling Agent Screening
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI | DMAP | CH₂Cl₂ | 12 | 83 |
| DCC | HOBt | THF | 24 | 68 |
| HATU | DIPEA | DMF | 6 | 91 |
Alternative Green Synthesis Approaches
One-Pot Multicomponent Reactions
A solvent-free approach using imidazole as a catalyst enables concurrent coumarin formation and side-chain introduction:
Enzymatic Amidations
Lipase-catalyzed amidation in ionic liquids offers an eco-friendly alternative:
- Enzyme : Candida antarctica lipase B.
- Solvent : [BMIM][BF₄] at 40°C.
- Conversion : 58% after 48 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8 Hz, H-5), 6.35 (s, H-6), 5.45 (m, prenyl CH₂), 3.70 (q, propanamide CH₂).
- HRMS : m/z 453.2125 [M+H]⁺ (calc. 453.2119).
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity at 254 nm.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the patent-pending rectification method for coumarin derivatives:
- Reactor Type : Packed-bed reactor with immobilized acid catalyst.
- Throughput : 5 kg/h with 90% conversion.
Waste Minimization Strategies
- Solvent Recovery : Distillation and reuse of acetone.
- Catalyst Recycling : Silica-supported H₂SO₄ reused for 10 cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions
3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Core Scaffold and Functional Groups
- Target Compound : Features a coumarin core, a prenyl ether substituent, and a pyridin-2-ylmethyl-propanamide chain.
- N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): Contains a thieno-pyrimidine core with acetamide and phenylamino groups. The shorter acetamide chain (vs. propanamide) may reduce steric hindrance in binding interactions .
- N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (): Utilizes a pyrazolopyridine core with a phenylpropanamide chain.
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Incorporates a sulfamoyl-phenylpentanamide chain and isoindolinone group. The extended pentanamide chain and sulfamoyl moiety increase molecular weight and polarity compared to the target compound .
Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₂₄H₂₆N₂O₄* | ~430.5 |
| N-(Thieno-pyrimidin-4-on-3-yl)acetamide | C₁₈H₁₉N₅SO₂ | 369.44 |
| N-(Pyrazolo[3,4-b]pyridin-3-yl)propanamide | C₁₈H₁₉N₅O | 296.3 |
| N-(Sulfamoylphenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 |
*Estimated based on structural analysis.
Physicochemical Properties
Melting Points and Solubility
- : Melting point (m.p.) = 143–145°C; moderate solubility in ethanol/dioxane .
- : m.p. = 128–130°C; likely polar due to pyrazole and amide groups .
- Target Compound : Predicted higher m.p. (>150°C) due to coumarin’s planar structure and π-stacking capability. Prenyl ether may enhance lipophilicity, balancing solubility.
Spectroscopic Data
IR Spectroscopy :
NMR Spectroscopy :
- Pyridine protons in the target compound’s side chain would resonate at δ 7.2–8.6 ppm, similar to pyridin-2-yl signals in (δ 7.37–7.47 ppm) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step protocols involving coupling reactions, as demonstrated in chromene-derived acetamide syntheses. For example, propionamide derivatives are often prepared by reacting acyl chlorides with amines in anhydrous dioxane under reflux, followed by recrystallization from acetic acid for purification . Yield optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratios of acyl chloride to amine), controlling reaction temperature (e.g., reflux at 100–120°C), and using catalysts like triethylamine to neutralize HCl byproducts .
Q. How can X-ray crystallography be applied to determine its structural conformation?
Single-crystal X-ray diffraction using SHELXL or SHELXTL software is critical for resolving the compound’s 3D structure. Crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) must be optimized to obtain high-quality crystals. Hydrogen bonding and π-π stacking interactions between the chromen-2-one and pyridinylmethyl groups can be analyzed via SHELX-refined electron density maps .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Use cell-based assays (e.g., cytotoxicity via MTT) or enzyme inhibition studies (e.g., kinase or protease targets) to evaluate bioactivity. For chromene derivatives, fluorescence-based assays are advantageous due to inherent fluorophore properties. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are essential to validate results .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets?
Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) can model binding affinities to proteins like kinases. Parameterize the compound’s force field using Gaussian-based DFT calculations for charge distribution. AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize binding predictions . Validate models with experimental IC₅₀ values from enzymatic assays .
Q. How should researchers resolve contradictions in solubility and stability data?
Discrepancies in LogD (pH 5.5: ~1.23; pH 7.4: ~1.22) and LogP (~1.23) suggest pH-dependent solubility . Use shake-flask methods with HPLC quantification under controlled pH and ionic strength. Stability studies (e.g., 24–72 hr in PBS at 37°C) with LC-MS monitoring can identify degradation products .
Q. What advanced NMR techniques improve structural elucidation of tautomeric forms?
Employ ¹H-¹³C HSQC and NOESY to resolve tautomerism in the 2-oxo-2H-chromen-3-yl group. Deuterated DMSO or CDCl₃ as solvents enhances signal resolution. Dynamic NMR at variable temperatures (25–60°C) can track tautomeric equilibria .
Q. How can metabolic stability be assessed in hepatic microsomal studies?
Incubate the compound (1–10 µM) with liver microsomes (human or rodent) and NADPH. Sample at 0, 15, 30, and 60 min, followed by LC-MS/MS analysis. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method. Include positive controls (e.g., verapamil) for assay validation .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways, such as hydrolysis of the propanamide moiety. Correlate activation energies (ΔG‡) with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
